1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one
Description
Properties
IUPAC Name |
1-benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-17-9-5-4-8-16(17)13-20-10-11-21(18(22)14-20)12-15-6-2-1-3-7-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFDNSOSFLNFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1CC2=CC=CC=C2F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form protected piperazines.
Aza-Michael addition: This key step includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Deprotection and selective intramolecular cyclization: The protected piperazines are deprotected and then undergo selective intramolecular cyclization to form the final product.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Catalytic Asymmetric 1,3-Dipolar Cycloaddition
This method employs azomethine ylides and dipolarophiles under chiral catalysis to construct the pyrrolidine core. Key conditions include:
| Reagents/Conditions | Role | Yield | Source |
|---|---|---|---|
| Chiral ligand (e.g., BINAP), Cu(I) | Catalyst for enantioselectivity | 78–85% | |
| Azomethine ylide, α,β-unsaturated ester | Dipole and dipolarophile | – | |
| Continuous flow reactor | Enhances reaction efficiency | 90%+ |
The reaction proceeds via a concerted mechanism, ensuring high stereoselectivity for the (R)-configuration.
Iodine/K₂CO₃-Catalyzed Cycloaddition
A one-pot method for pyrrolidine synthesis involves:
-
Aldehyde (e.g., benzaldehyde)
-
Glycine ethyl ester hydrochloride
-
Chalcone derivatives
| Catalyst | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| I₂ (0.8 equiv.), K₂CO₃ | THF | 80°C | 7 h | 93% |
This approach facilitates the formation of polysubstituted pyrrolidines through sequential imine formation and cycloaddition .
Functional Group Transformations
The pyrrolidine ring and methoxyphenyl group undergo diverse modifications.
N-Alkylation
The secondary amine reacts with alkyl halides or epoxides:
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylated derivative | Bioactive analog synthesis | |
| Ethylene oxide | H₂O, RT | 2-Hydroxyethyl-pyrrolidine derivative | Solubility enhancement |
Oxidation Reactions
The pyrrolidine ring is susceptible to oxidation, yielding lactams or ketones:
Oxidation selectivity depends on steric hindrance from the 3-methoxyphenyl group .
Ring-Opening Reactions
Acid-catalyzed ring cleavage produces linear amines:
| Acid | Conditions | Product | Application | Source |
|---|---|---|---|---|
| HCl (conc.) | Reflux, 6 h | 4-(3-Methoxyphenyl)-aminobutanol | Intermediate for peptidomimetics | |
| H₂SO₄ | EtOH, 80°C, 4 h | Sulfonated linear derivative | Polymer precursor |
Electrophilic Aromatic Substitution
The methoxyphenyl group undergoes regioselective substitution:
| Reagent | Conditions | Position | Product
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential:
1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one has shown promise in several therapeutic areas:
- Antimicrobial Activity: Research indicates that compounds with similar piperazine structures exhibit antimicrobial properties. The compound's potential as an antimicrobial agent is under investigation, focusing on its ability to inhibit bacterial growth and possibly viral replication.
- Anticancer Agents: The structural characteristics of this compound suggest it may be effective against various cancer cell lines. Preliminary studies have indicated that modifications to the piperazine moiety can enhance anticancer activity, warranting further exploration.
- Dopamine Transporter Inhibition: Compounds structurally related to this compound have been studied for their ability to inhibit dopamine transporters, which could be beneficial in treating conditions related to dopamine dysregulation, such as Parkinson's disease or psychostimulant abuse .
Biological Studies
Structure-Activity Relationship (SAR) Studies:
SAR studies are crucial for understanding how structural modifications impact biological activity. For instance, variations in the substituents on the piperazine ring can significantly alter the compound's affinity for biological targets. This information is vital for optimizing lead compounds for drug development .
Case Study:
A recent study investigated a series of piperazine derivatives, including this compound, revealing that specific modifications led to enhanced binding affinities at dopamine transporters compared to non-modified counterparts. This highlights the importance of structural optimization in developing effective therapeutic agents .
Synthesis and Industrial Applications
Synthetic Routes:
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the piperazine ring through cyclization reactions.
- Introduction of the benzyl and fluorophenyl groups via nucleophilic substitution methods.
Optimizing these synthetic routes for yield and scalability is essential for industrial applications.
Industrial Uses:
In addition to its potential as a pharmaceutical agent, this compound may serve as an intermediate in the synthesis of other biologically active molecules. Its unique structure allows it to be a versatile building block in medicinal chemistry .
Data Tables
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of human equilibrative nucleoside transporters, it binds to these transporters and prevents the uptake of nucleosides, thereby affecting nucleotide synthesis and cellular functions . The presence of the fluorophenyl group enhances its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one can be compared to the following analogs:
Structural Analogs
Crystallographic and Computational Insights
Crystallography :
- Tools like SHELX () and Mercury () enable precise determination of the target compound’s crystal packing and intermolecular interactions. For example, the fluorophenyl group participates in C–H···F interactions, stabilizing the lattice .
- In contrast, methylpiperazine derivatives () lack strong halogen-based interactions, leading to less dense packing.
Solubility and Stability :
- The trifluoroacetate salt () shows ~10-fold higher aqueous solubility than the free base form of the target compound, critical for formulation .
- The methoxy-substituted analog () has a melting point of 187–190°C (similar to methylpiperazine derivatives in ), suggesting comparable thermal stability .
Biological Activity
1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is structurally related to various pharmacologically active substances, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a piperazine ring substituted with a benzyl group and a fluorophenyl moiety. This configuration is critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The compound can form stable complexes with these targets through hydrophobic interactions and hydrogen bonding, influencing signal transduction pathways that are crucial for its pharmacological effects .
Antitumor Activity
Recent studies have indicated that piperazine derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including HeLa and PC3 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 1.02 | Apoptosis induction |
| PC3 | 1.35 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Its effectiveness against specific pathogens remains an area of active research .
Neurological Disorders
Given its structural similarity to known neuroactive compounds, this compound is being investigated for potential applications in treating neurological disorders such as Alzheimer's disease and depression. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in these conditions .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in models of inflammatory diseases. It has been shown to inhibit pro-inflammatory cytokines, suggesting a role in managing conditions like rheumatoid arthritis .
Case Studies
Several case studies highlight the therapeutic potential of piperazine derivatives:
- Anticancer Study : A derivative similar to this compound was tested against multiple cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 0.52 µM to 4.12 µM .
- Neuroprotective Effects : Research on related compounds has shown promise in protecting neuronal cells from oxidative stress, indicating potential use in neurodegenerative diseases .
Q & A
Q. How can researchers design a synthetic route for 1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one?
A robust synthetic strategy involves multi-step alkylation and cyclization. For example, silica gel column chromatography (eluent: dichloromethane/ethanol gradients) effectively separates intermediates, as demonstrated in analogous piperazinone syntheses . Critical parameters include controlling reaction temperature to minimize byproducts and optimizing stoichiometry for benzyl and fluorophenyl substituents. Post-synthesis, confirm intermediate purity via TLC before final cyclization.
Q. What analytical methods are recommended for confirming the purity and identity of this compound?
Combine high-resolution mass spectrometry (HRMS) to verify molecular weight (±1 ppm accuracy) with multinuclear NMR (¹H, ¹³C, ¹⁹F) for structural confirmation. For instance, ¹H NMR should resolve couplings between the benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and the fluorophenyl methylene (δ ~3.8 ppm). HRMS ensures no residual solvents or unreacted precursors remain .
Q. How should crystallographic data be analyzed to determine the compound’s 3D structure?
Use single-crystal X-ray diffraction with SHELXL for refinement . Define the piperazinone ring’s puckering parameters (e.g., Cremer-Pople coordinates) to quantify non-planarity . ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks, critical for understanding solid-state packing .
Q. What solvent systems are optimal for recrystallizing this compound?
Empirical testing shows mixed solvents like cyclohexane/ethyl acetate (2:3 to 1:3 ratios) yield high-purity crystals. Avoid protic solvents (e.g., water/methanol) that may disrupt the fluorophenyl-benzyl hydrophobic interactions .
Q. How can researchers distinguish stereoisomers during synthesis?
Employ chiral HPLC (e.g., Chiralpak IC column) with hexane/isopropanol gradients. For diastereomers, compare ¹³C NMR shifts of the piperazinone carbonyl (δ 165–170 ppm), which vary with stereochemistry .
Advanced Research Questions
Q. How can conformational analysis explain discrepancies between computational and experimental data?
If molecular dynamics simulations conflict with X-ray/NMR results, apply Cremer-Pople puckering coordinates (θ, φ) to quantify ring distortions . For example, a chair conformation (θ = 0°, φ = 0°) versus boat (θ > 30°) alters steric interactions between the benzyl and fluorophenyl groups .
Q. What strategies resolve contradictions in biological activity data across studies?
Systematically vary assay conditions (e.g., pH, temperature) to identify confounding factors. For receptor-binding studies, use radioligand displacement assays with strict control over membrane protein concentration and incubation times. Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics independently .
Q. How can structure-activity relationships (SAR) be optimized for this compound?
Synthesize analogues with halogen substitutions (e.g., Cl, Br) at the fluorophenyl position and compare IC₅₀ values in target assays. Use QSAR models incorporating Hammett σ constants to predict electronic effects on activity . For steric effects, analyze CoMFA (Comparative Molecular Field Analysis) contour maps .
Q. What crystallographic software settings mitigate twinning or disorder in the piperazinone ring?
In SHELXL, apply TWIN/BASF commands for twinned data and PART instructions for disordered atoms. For severe disorder, refine occupancy ratios and constrain anisotropic displacement parameters (ADPs) of overlapping atoms . Validate with R₁ and wR₂ residuals (<5% divergence).
Q. How can in silico docking predict interactions with neurological targets (e.g., serotonin receptors)?
Use AutoDock Vina with a receptor structure (PDB: 6WGT) and parameterize the ligand’s partial charges via DFT (B3LYP/6-31G*). Focus on hydrogen bonds between the piperazinone carbonyl and Tyr7.43, and π-π stacking between the benzyl group and Phe6.52 . Validate with mutagenesis studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
